molecular formula C17H24N2O2 B3982669 N-cycloheptyl-N'-(1-phenylethyl)oxamide

N-cycloheptyl-N'-(1-phenylethyl)oxamide

Cat. No.: B3982669
M. Wt: 288.4 g/mol
InChI Key: QDZHKCHFWAFRHM-UHFFFAOYSA-N
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Description

N-Cycloheptyl-N'-(1-phenylethyl)oxamide is a disubstituted oxamide derivative characterized by a cycloheptyl group and a 1-phenylethyl moiety attached to the nitrogen atoms of the oxamide core (-C-NH-CO-). Oxamides are self-interacting amides with conformational flexibility influenced by N-substituents . These structural features likely confer intermediate physical properties between simple oxamides and highly substituted derivatives, such as moderate solubility in organic solvents and a melting point lower than unsubstituted oxamide (419°C) but higher than tetraalkyl derivatives (e.g., tetraethyloxamide, m.p. ~50°C) .

Properties

IUPAC Name

N-cycloheptyl-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(14-9-5-4-6-10-14)18-16(20)17(21)19-15-11-7-2-3-8-12-15/h4-6,9-10,13,15H,2-3,7-8,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZHKCHFWAFRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(1-phenylethyl)oxamide typically involves the reaction of cycloheptylamine and 1-phenylethylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-(1-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification process may involve additional steps such as distillation and chromatography to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(1-phenylethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-cycloheptyl-N’-(1-phenylethyl)oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of N-cycloheptyl-N'-(1-phenylethyl)oxamide and structurally related oxamides, inferred from literature trends:

Compound Name Substituents Melting Point (°C) Solubility Key Structural Influence
Oxamide (unsubstituted) None 419 (decomposes) Low in water High crystallinity, strong H-bonding
N,N'-Diethyloxamide Ethyl groups ~150 Polar solvents (e.g., DMF) Reduced H-bonding, increased lipophilicity
Tetraethyloxamide Four ethyl groups ~50 Nonpolar solvents Hygroscopic, low melting point
2,3-Diketopiperazine Cyclic structure >300 Insoluble in water Rigid conformation, planar geometry
This compound Cycloheptyl, 1-phenylethyl ~200 (estimated) Moderate in organic solvents Steric hindrance, aromatic π-system

Key Observations:

  • Melting Point: The cycloheptyl and phenylethyl substituents likely reduce intermolecular hydrogen bonding compared to unsubstituted oxamide, lowering the melting point. However, the aromatic group may enhance molecular packing, resulting in a higher melting point than tetraalkyl derivatives.
  • Solubility: The 1-phenylethyl group improves solubility in aromatic solvents (e.g., toluene), while the cycloheptyl moiety contributes to lipophilicity. This contrasts with cyclic oxamides like 2,3-diketopiperazine, which exhibit negligible water solubility due to rigid planar structures .

Spectroscopic Properties

Oxamides exhibit distinct UV absorption bands influenced by substituents:

  • Unsubstituted oxamide: Weak band at 310–240 nm and intense band at 250–180 nm in aqueous solution .
  • Tetraalkyl oxamides: Weak band absent due to twisted conformations disrupting conjugation .
  • This compound (hypothesized): The aromatic phenylethyl group may introduce a red-shifted weak band (~300–250 nm) via extended conjugation, while the cycloheptyl group could reduce planarity, slightly diminishing intensity compared to diketopiperazines .

Functional and Application Comparisons

  • Fertilizer Potential: Unsubstituted oxamide is a slow-release nitrogen fertilizer, reducing ammonia volatilization by 38–63% compared to urea . This compound’s bulky substituents may further delay hydrolysis, but its higher molecular weight could reduce nitrogen content per unit mass.
  • Biological Activity: Pyridine derivatives with 1-phenylethyl groups exhibit antimicrobial properties (inhibition zones: 12–16 mm) .
  • Industrial Use: Tetraalkyl oxamides are utilized in polymer stabilization and catalysis. The steric bulk of this compound could make it suitable for asymmetric catalysis or as a ligand in coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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